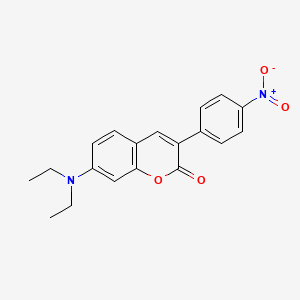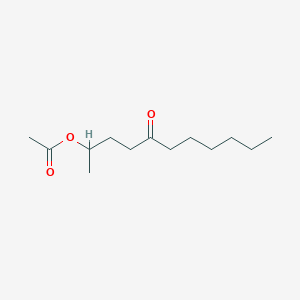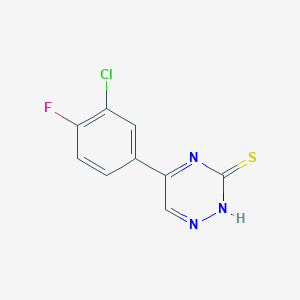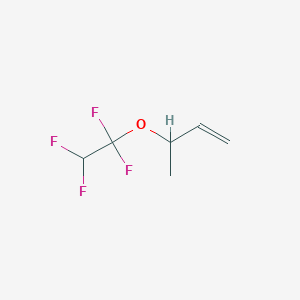![molecular formula C12H11N5 B14424035 N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide CAS No. 83184-34-3](/img/structure/B14424035.png)
N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide is a compound that features an imidazole ring, a cyano group, and a phenyl group. Imidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Méthodes De Préparation
One common method involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent. What sets N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
83184-34-3 |
|---|---|
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
N-cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C12H11N5/c1-9-12(17-8-15-9)10-2-4-11(5-3-10)16-7-14-6-13/h2-5,7-8H,1H3,(H,14,16)(H,15,17) |
Clé InChI |
QMAHTCOUYRGFIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C2=CC=C(C=C2)N=CNC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
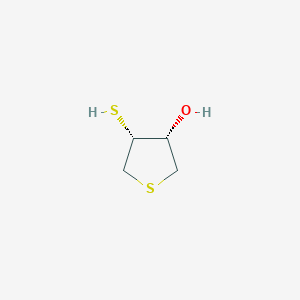
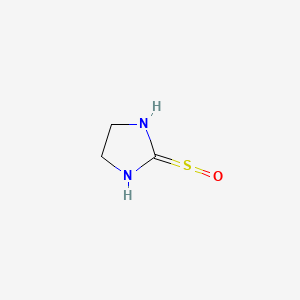
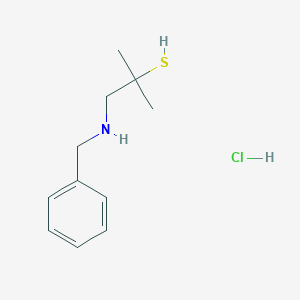
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
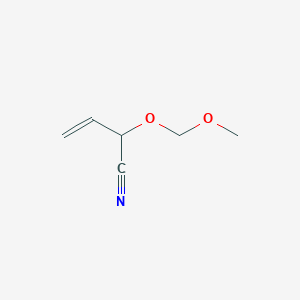
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
